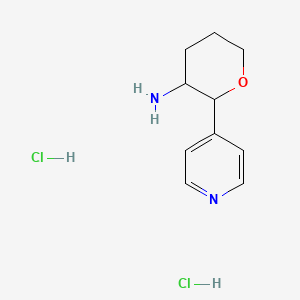

2-Pyridin-4-yloxan-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxane ring, and an amine group. The pyridine ring is aromatic and planar, while the oxane ring is a saturated cyclic ether. The amine group could potentially participate in hydrogen bonding.Chemical Reactions Analysis

As a pyridine derivative, this compound might undergo electrophilic substitution reactions at the 3-position of the pyridine ring . The amine group could potentially be protonated or alkylated .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . As a salt, it would likely be soluble in water . The presence of the pyridine ring might confer basic properties .Scientific Research Applications

Coordination Polymers and Luminescent Emission

- Helical Silver(I) Coordination Polymers: A study demonstrated the formation of helical silver(I) coordination polymers using bis(pyridyl) ligands, including derivatives similar to 2-Pyridin-4-yloxan-3-amine. These polymers exhibit interesting structural properties and solid-state luminescent emissions, suggesting potential applications in materials science (Zhang et al., 2013).

Antimalarial Activity

- Zinc(II) Compounds with Pyridyl Ligands: A zinc(II) compound synthesized using a ligand similar to 2-Pyridin-4-yloxan-3-amine showed significant anti-malarial activity. This highlights the potential of such compounds in the development of new antimalarial drugs (Abu Ali et al., 2016).

Synthesis and Characterization of Derivatives

- Microwave-Assisted Synthesis: A study explored the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, indicating the versatility of pyridine derivatives in chemical synthesis (Ankati & Biehl, 2010).

- N-Arylpyrimidin-2-amine Derivatives: Another research focused on synthesizing new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, emphasizing the diverse applications of pyridine derivatives in organic chemistry (El-Deeb et al., 2008).

Quantum Chemical Analysis

- Divalent N(I) Character and Tautomerism: A study on N-(Pyridin-2-yl)thiazol-2-amine, a compound with structural similarities to 2-Pyridin-4-yloxan-3-amine, provided insights into its electron distribution, tautomeric preferences, and divalent N(I) character, which are essential for understanding the chemical behavior of such compounds (Bhatia et al., 2013).

Catalysis and Polymerization

- Aminopyridinato Complexes: Research on aminopyridinato complexes involving 4-methyl-pyridin-2-yl and other pyridine derivatives revealed their potential as catalysts in Suzuki cross-coupling reactions and polymerization processes (Deeken et al., 2006).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as dihydropyridines, are known to target calcium channels located in the muscle cells of the heart and arterial blood vessels .

Mode of Action

For instance, dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This action reduces the entry of calcium ions into the cell, leading to vasodilation and a decrease in blood pressure .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound may affect pathways related to calcium ion transport and muscle contraction .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may lead to vasodilation and a decrease in blood pressure .

Properties

IUPAC Name |

2-pyridin-4-yloxan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8;;/h3-6,9-10H,1-2,7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAMXDRVMQBWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C2=CC=NC=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)

![3-[2-(Cyclohexen-1-yl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one](/img/structure/B2375101.png)

![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)

![3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2375108.png)

![8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2375114.png)

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2375119.png)